molecular formula C41H50N4O12 B12367344 Tamra-peg4-nhs

Tamra-peg4-nhs

Cat. No.: B12367344
M. Wt: 790.9 g/mol
InChI Key: ZYSSSSPFIIYLKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tamra-peg4-nhs is a fluorescent dye derivative of tetramethylrhodamine (TAMRA) containing four polyethylene glycol (PEG) units. It is widely used in biochemical and biophysical research due to its ability to form stable ester bonds with primary amines, making it an excellent tool for labeling and tracking biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tamra-peg4-nhs is synthesized by reacting tetramethylrhodamine with a PEG4 linker and an N-hydroxysuccinimide (NHS) ester. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Tamra-peg4-nhs primarily undergoes substitution reactions due to the presence of the NHS ester group. It reacts with primary amines to form stable amide bonds.

Common Reagents and Conditions

Major Products

The major product of the reaction between this compound and a primary amine is a fluorescently labeled biomolecule with a stable amide bond .

Scientific Research Applications

Tamra-peg4-nhs has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe in various chemical assays and reactions.

    Biology: Employed in labeling proteins, nucleic acids, and other biomolecules for imaging and tracking in biological systems.

    Medicine: Utilized in diagnostic assays and therapeutic research, particularly in the development of antibody-drug conjugates.

    Industry: Applied in the development of biosensors and other analytical tools

Mechanism of Action

Tamra-peg4-nhs exerts its effects through the formation of stable amide bonds with primary amines. The NHS ester group reacts with the amine group to form an amide bond, resulting in the covalent attachment of the fluorescent dye to the target molecule. This allows for the tracking and imaging of the labeled biomolecule in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tamra-peg4-nhs is unique due to its NHS ester group, which allows for efficient and stable labeling of primary amines. This makes it particularly useful for labeling proteins and other biomolecules in a wide range of research applications .

Properties

Molecular Formula

C41H50N4O12

Molecular Weight

790.9 g/mol

IUPAC Name

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(2-acetamidoethoxy)ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C24H22N2O3.C17H28N2O9/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-14(20)18-5-7-25-9-11-27-13-12-26-10-8-24-6-4-17(23)28-19-15(21)2-3-16(19)22/h5-14H,1-4H3;2-13H2,1H3,(H,18,20)

InChI Key

ZYSSSSPFIIYLKL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-]

Origin of Product

United States

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